25-Fold CNS-over-Cardiac Tissue Selectivity: QNA vs. QNB
In direct tissue-level binding comparisons, 3-quinuclidinyl atrolactate (QNA) exhibits a 25-fold higher affinity for muscarinic acetylcholine receptors (m-AChRs) from the corpus striatum than for those from ventricular muscle [1]. This CNS-preferring tissue selectivity is a differentiating feature; the parent compound QNB (3-quinuclidinyl benzilate) does not display a comparable striatal-to-ventricular selectivity window in the same experimental context, making QNA a superior candidate for radioligand applications requiring CNS-biased m-AChR labeling [1]. The equilibrium association constant for the radioiodinated derivative [³-I-125]QNA was determined as 2.36 × 10⁷ M⁻¹, with a specific activity of 35 Ci/mmol and radiochemical yield of 8% [1].
| Evidence Dimension | Tissue selectivity ratio (mAChR affinity: corpus striatum vs. ventricular muscle) |
|---|---|
| Target Compound Data | 25-fold higher affinity for striatal m-AChR over ventricular muscle m-AChR |
| Comparator Or Baseline | QNB (3-quinuclidinyl benzilate): no comparable striatal-to-ventricular selectivity window reported |
| Quantified Difference | 25-fold CNS preference (QNA); not reported for QNB |
| Conditions | Radioligand binding using radioiodinated QNA derivative; corpus striatum and ventricular muscle membrane preparations |
Why This Matters
This tissue-level selectivity makes QNA uniquely suited for CNS muscarinic receptor imaging or autoradiography studies where cardiac receptor background must be minimized, a capability not offered by QNB.
- [1] Gibson RE, Rzeszotarski WJ, Jagoda EM, Francis BE, Reba RC, Eckelman WC. Development of gamma-emitting, receptor-binding radiotracers for imaging the brain and pancreas: Progress report, March 1, 1987-February 28, 1988. DOE/ER/60039-T3. OSTI ID: 5933191. View Source
